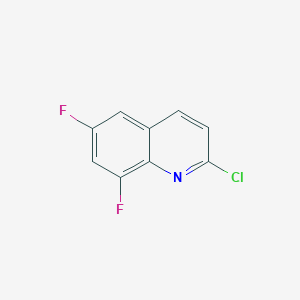
2-Chlor-6,8-Difluorchinolin
Übersicht
Beschreibung
2-Chloro-6,8-difluoroquinoline is a useful research compound. Its molecular formula is C9H4ClF2N and its molecular weight is 199.58. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6,8-difluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6,8-difluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
Fluorierte Chinoline, wie z. B. 2-Chlor-6,8-Difluorchinolin, werden mit verschiedenen Methoden synthetisiert. Dazu gehören Cyclisierungs- und Cycloadditionsreaktionen, Halogenatom- oder Diazagruppenverschiebungen sowie direkte Fluorierungen .
Funktionalisierung von polyfluorierten Chinolinen
This compound kann für neuartige Ansätze zur Funktionalisierung von polyfluorierten Chinolinen verwendet werden. Dies beinhaltet nucleophile Substitution von Fluoratomen, Kreuzkupplungsreaktionen und Synthese auf Basis von Organometallverbindungen .
Antibakterielle Aktivität
Fluorierte Chinoline, einschließlich this compound, haben bemerkenswerte antibakterielle Aktivität gezeigt. Dies macht sie wertvoll für die Entwicklung neuer Antibiotika .
Enzyminhibition
Es wurde festgestellt, dass viele synthetische Chinoline, einschließlich this compound, verschiedene Enzyme hemmen. Diese Eigenschaft macht sie nützlich bei der Entwicklung neuer Medikamente für eine Vielzahl von Krankheiten .
Antineoplastische Aktivität
Fluorierte Chinoline haben antineoplastische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer Krebsbehandlungen macht .
Antivirale Aktivität
Zusätzlich zu ihren antibakteriellen und antineoplastischen Aktivitäten haben fluorierte Chinoline auch antivirale Aktivitäten gezeigt .
Einsatz in der Landwirtschaft
Einige fluorierte Chinoline haben in der Landwirtschaft Anwendung gefunden, möglicherweise als Pestizide oder Wachstumsregulatoren .
Komponenten für Flüssigkristalle
Fluorierte Chinoline, einschließlich this compound, wurden als Komponenten für Flüssigkristalle verwendet .
Wirkmechanismus
Target of Action
It is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . They often act as inhibitors of various enzymes .
Mode of Action
The incorporation of a fluorine atom into azaaromatics, like quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .
Result of Action
Many synthetic quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Action Environment
The stability and reactivity of fluorinated quinolines are subjects of ongoing research .
Eigenschaften
IUPAC Name |
2-chloro-6,8-difluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUJMZQHTOKLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-70-5 | |
| Record name | 2-chloro-6,8-difluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2498383.png)
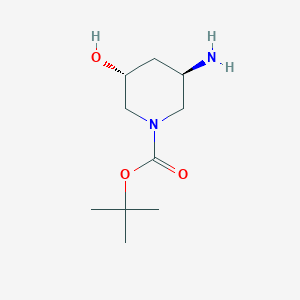

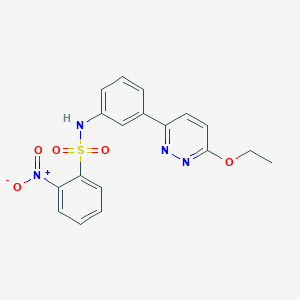
![(1R,5S)-3-methylene-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498392.png)
![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)
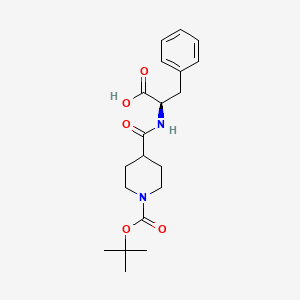
![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)
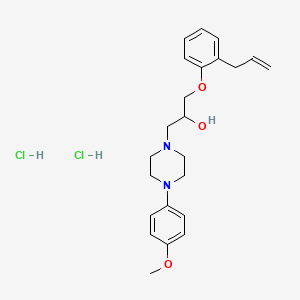
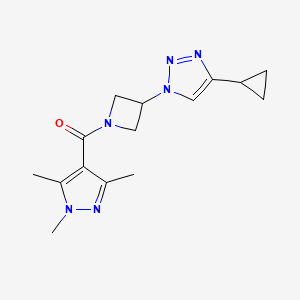
![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
